BI-2081

描述

属性

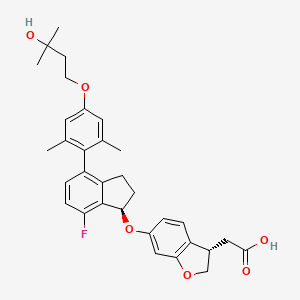

分子式 |

C32H35FO6 |

|---|---|

分子量 |

534.6 g/mol |

IUPAC 名称 |

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

InChI |

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1 |

InChI 键 |

VXNAMCLMCBLNOL-NFQMXDRXSA-N |

手性 SMILES |

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O |

规范 SMILES |

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O |

产品来源 |

United States |

Foundational & Exploratory

Core Mechanism of Action of BI-2081: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action for the compound BI-2081, summarizing its molecular target, physiological effects, and associated quantitative data based on available scientific information.

Introduction

This compound is a small molecule compound identified as a partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its activity at this receptor makes it a subject of interest in the study and potential treatment of metabolic diseases, most notably type 2 diabetes.[1] The primary therapeutic action of this compound is linked to its ability to stimulate glucose-dependent insulin (B600854) secretion.[1]

Molecular Target and Affinity

The principal molecular target of this compound is the GPR40/FFAR1 receptor. This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in the regulation of insulin secretion in response to fatty acids. This compound functions as a partial agonist at this receptor.

| Compound | Target | Agonist Activity | EC50 |

| This compound | GPR40 (FFAR1) | Partial Agonist | 4 nM |

Table 1: Quantitative data for this compound activity at its primary molecular target. EC50 represents the half-maximal effective concentration.

Signaling Pathway and Physiological Effect

Activation of GPR40 by an agonist like this compound in pancreatic β-cells initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion. This process is glucose-dependent, meaning the insulinotropic effect is more pronounced in the presence of elevated blood glucose levels, which is a key characteristic for a potential anti-diabetic agent to minimize the risk of hypoglycemia. The downstream effect of this action is the reduction of plasma glucose concentrations.[1]

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

The characterization of this compound's mechanism of action would typically involve a series of in vitro and in vivo experiments. While the specific protocols for this compound are not publicly detailed, the following represents standard methodologies used in the field for such a compound.

4.1. In Vitro GPR40 Activation Assay (Calcium Mobilization)

-

Objective: To determine the potency (EC50) of this compound in activating the GPR40 receptor.

-

Methodology:

-

A stable cell line (e.g., HEK293 or CHO) recombinantly expressing human GPR40 is used.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Cells are stimulated with varying concentrations of this compound.

-

The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The EC50 value is calculated from the dose-response curve.

-

4.2. Insulin Secretion Assay from Pancreatic Islets

-

Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets at different glucose concentrations.

-

Methodology:

-

Pancreatic islets are isolated from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

-

Islets are cultured for a period to recover.

-

Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

-

The islets are then incubated in buffers with low (2.8 mM) or high (16.7 mM) glucose concentrations, in the presence or absence of this compound at various concentrations.

-

After the incubation period, the supernatant is collected.

-

The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

4.3. In Vivo Glucose Tolerance Test

-

Objective: To assess the effect of this compound on glucose disposal in a living organism.

-

Methodology:

-

A suitable animal model for type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) is used.

-

Animals are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

This compound or a vehicle control is administered orally or via another appropriate route.

-

After a specified time, a glucose challenge is administered (e.g., intraperitoneal or oral gavage).

-

Blood glucose levels are measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.

-

Caption: A typical experimental workflow for characterizing a GPR40 agonist.

References

Technical Guide: The Role of BI-2081 in Modulating the FFAR1 Signaling Pathway

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a critical metabolic sensor primarily activated by medium and long-chain fatty acids.[1][2] Its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones, making it a significant therapeutic target for type 2 diabetes.[3][4][5] This document provides an in-depth technical overview of the FFAR1 signaling cascade and the pharmacological characteristics of BI-2081, a potent and selective partial agonist for FFAR1.[6][7] We will explore the canonical and non-canonical signaling pathways, present key quantitative data for FFAR1 agonists, and outline common experimental methodologies for receptor characterization.

The FFAR1 Receptor: A Key Metabolic Regulator

FFAR1 is a class A G-protein coupled receptor (GPCR) encoded by the FFAR1 gene, located on chromosome 19q13.12.[8] It is most prominently expressed in pancreatic β-cells and enteroendocrine K, L, and I cells of the gastrointestinal tract.[8][9] Its expression is also found in immune cells, bone cells, and taste buds.[8][9] The primary endogenous ligands for FFAR1 are medium- and long-chain free fatty acids (FFAs), which signal the body's lipid status to regulate energy and glucose homeostasis.[1][2]

The FFAR1 Signaling Cascade

Activation of FFAR1 initiates a cascade of intracellular events that are crucial for its physiological effects. The signaling is primarily mediated through the Gq protein pathway, although biased agonism can also engage other G proteins.

The principal mechanism of FFAR1 action involves its coupling to the Gαq subunit of the heterotrimeric G protein.[1][9]

-

Activation and G-Protein Coupling: Upon binding of an agonist like an FFA or this compound, FFAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit.[10]

-

PLC Activation: The activated Gαq subunit dissociates and stimulates phospholipase C (PLC).[3]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1]

-

PKC Activation: The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[1]

-

Insulin Secretion: The elevated cytosolic Ca2+ is the primary trigger for the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][10] Downstream of this, Protein Kinase D (PKD) activation can lead to F-actin remodeling, which further supports the second phase of insulin secretion.[3]

While endogenous FFAs primarily signal through Gq, certain synthetic agonists have been shown to induce "biased" signaling, where the receptor also couples to the Gs protein.[11][12] This dual agonism can be particularly effective for stimulating the secretion of incretin hormones like GLP-1 and GIP.[12]

-

Gs Activation: A biased agonist stabilizes an FFAR1 conformation that allows it to activate Gs.

-

cAMP Production: Gs activation stimulates adenylate cyclase (AC), which converts ATP to cyclic AMP (cAMP).[11] Interestingly, this cAMP response can be dependent on the initial Gq activation of specific adenylate cyclase isoforms like ADCY2.[11]

-

Incretin Secretion: In enteroendocrine cells, the resulting increase in cAMP is a powerful stimulus for the secretion of GLP-1 and GIP.[11][12]

This compound: A Potent FFAR1 Partial Agonist

This compound is a chemical probe developed as a potent partial agonist for FFAR1.[6][7][13] Its primary reported function is the glucose-dependent stimulation of insulin secretion, leading to a reduction in plasma glucose concentrations.[6][14] Due to its selectivity and potency, it serves as a valuable tool for investigating the physiological roles of FFAR1.

The potency of an agonist is typically defined by its half-maximal effective concentration (EC50), which is the concentration required to produce 50% of the drug's maximal effect.[15][16] Lower EC50 values indicate higher potency.[16][17]

| Compound Name | Agonist Type | Target | Potency (EC50) | Reference(s) |

| This compound | Partial Agonist | FFAR1 (GPR40) | 4 nM | [6][7][13][14] |

| AMG 837 | Agonist | FFAR1 (GPR40) | 14 nM | [6] |

| Fasiglifam (B1672068) (TAK-875) | Agonist | FFAR1 (GPR40) | 33 nM (IP1) | [1][18] |

| GW9508 | Agonist | FFAR1 & FFAR4 | pEC50 = 7.32 (FFAR1) | [6] |

Key Experimental Methodologies

Characterizing the activity of compounds like this compound involves a tiered approach, moving from in vitro molecular assays to ex vivo tissue models. While detailed, step-by-step protocols are typically found in the supplementary materials of primary research articles, the fundamental assays are described below.

-

Calcium Flux Assay: The primary method for assessing Gq activation. Cells expressing FFAR1 are loaded with a calcium-sensitive fluorescent dye. Addition of an agonist causes Ca2+ release from the ER, resulting in a measurable increase in fluorescence. This is used to determine EC50 values.

-

cAMP Accumulation Assay: Used to measure Gs (or Gi) activation. Techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) are employed to quantify changes in intracellular cAMP levels following agonist stimulation.

-

G-Protein Dissociation BRET Assay: A direct method to determine which G-protein subtypes (Gq, Gs, Gi, G12/13) are activated by the receptor. It measures the BRET signal change between fluorescently tagged Gα and Gβγ subunits upon receptor activation.[11]

-

Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets: This is the gold-standard functional assay. Isolated pancreatic islets (from mice, rats, or human donors) are perifused with buffer containing low and then high concentrations of glucose, with and without the test compound. The amount of insulin secreted into the perifusate is measured by ELISA or RIA to determine the compound's effect on GSIS.[3]

Conclusion

The FFAR1 signaling pathway is a central node in the regulation of metabolism, directly linking nutrient status to the control of insulin and incretin secretion. Potent and selective agonists, such as the chemical probe this compound, are indispensable tools for dissecting the complexities of this pathway. Understanding the dual Gq and Gs signaling potential and employing a robust cascade of in vitro and ex vivo experiments are crucial for the development of next-generation therapeutics for type 2 diabetes. Future research must continue to focus on designing ligands with optimized signaling profiles to maximize therapeutic benefit while avoiding potential off-target effects, such as the liver toxicity that halted the development of earlier FFAR1 agonists like fasiglifam (TAK-875).[1][18]

References

- 1. pnas.org [pnas.org]

- 2. Free fatty acid receptor - Wikipedia [en.wikipedia.org]

- 3. physoc.org [physoc.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Free fatty acid receptor 1 stimulates cAMP production and gut hormone secretion through Gq-mediated activation of adenylate cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. Home [shop.labclinics.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]

- 17. youtube.com [youtube.com]

- 18. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: BI-2081 for Type 2 Diabetes Research

Notice: As of late 2025, publicly accessible scientific literature and clinical trial databases do not contain specific information regarding a compound designated "BI-2081" from Boehringer Ingelheim for the treatment of type 2 diabetes. The following guide is a structured template based on typical drug development and research pathways for type 2 diabetes therapeutics. This framework is designed to be populated with specific data should information on this compound become available.

Executive Summary

This document provides a comprehensive technical overview of the investigational compound this compound for the research and development community. The core focus is its potential application in the management of type 2 diabetes mellitus (T2DM). This guide will cover the mechanism of action, preclinical data, clinical findings, and detailed experimental protocols.

Note: All data presented herein is illustrative, pending the release of actual research findings for this compound.

Mechanism of Action

The precise molecular target and signaling pathway of this compound are yet to be disclosed. Research in T2DM therapeutics often centers on several key pathways. Below are hypothetical signaling pathways that a novel agent like this compound might modulate.

Hypothetical Signaling Pathway: GLP-1 Receptor Agonism

Many modern T2DM therapies target the glucagon-like peptide-1 (GLP-1) receptor. Activation of this receptor in pancreatic β-cells leads to enhanced glucose-dependent insulin (B600854) secretion.

Hypothetical Signaling Pathway: SGLT2 Inhibition

Another common target is the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. Inhibition of SGLT2 prevents glucose reabsorption, leading to its excretion in the urine.

Preclinical Data

Preclinical studies in animal models are crucial for establishing the initial safety and efficacy profile of a new compound.

In Vitro Studies

-

Data Table: Receptor Binding Affinity and IC50

Assay Type Target This compound Affinity (Ki) This compound Potency (IC50/EC50) Radioligand Binding Hypothetical Target X Data Not Available Data Not Available | Functional Assay | Hypothetical Target X | Data Not Available | Data Not Available |

In Vivo Animal Studies

-

Data Table: Efficacy in Diabetic Mouse Model (e.g., db/db mice)

Treatment Group Dose Change in HbA1c (%) Change in Fasting Glucose (mg/dL) Change in Body Weight (g) Vehicle Control - Data Not Available Data Not Available Data Not Available This compound Low Dose Data Not Available Data Not Available Data Not Available This compound High Dose Data Not Available Data Not Available Data Not Available | Positive Control | Standard Dose | Data Not Available | Data Not Available | Data Not Available |

Clinical Trial Data

Human clinical trials are essential to determine the safety and efficacy of this compound in the target population.

Phase I Studies (Safety and Pharmacokinetics)

-

Data Table: Summary of Phase I Pharmacokinetic Parameters

Parameter This compound (Single Ascending Dose) Tmax (hr) Data Not Available Cmax (ng/mL) Data Not Available AUC (ng·hr/mL) Data Not Available | Half-life (t½) (hr) | Data Not Available |

Phase II Studies (Efficacy and Dose-Ranging)

-

Data Table: Change in Glycemic Control (Illustrative Phase II Data)

Treatment Arm N Baseline HbA1c (%) Change from Baseline at 12 Weeks (%) p-value vs. Placebo Placebo 50 8.5 Data Not Available - This compound (10 mg) 50 8.5 Data Not Available <0.05 This compound (25 mg) 50 8.6 Data Not Available <0.01 | this compound (50 mg) | 50 | 8.4 | Data Not Available | <0.001 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific validation.

Protocol: In Vitro Receptor Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the target receptor.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

-

Protocol: Animal Model Efficacy Study

-

Animal Model:

-

Use a genetically diabetic mouse model, such as the BKS.Cg-Dock7m +/+ Leprdb/J (db/db) mouse, which exhibits obesity, insulin resistance, and hyperglycemia.

-

Acclimate mice for at least one week before the start of the study.

-

-

Experimental Workflow:

Workflow for a typical preclinical efficacy study in a diabetic mouse model. -

Dosing and Measurements:

-

Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 8 weeks).

-

Measure body weight and fasting blood glucose weekly.

-

At the end of the study, collect blood for HbA1c and plasma insulin analysis.

-

Harvest tissues (e.g., pancreas, liver, adipose tissue) for histological or molecular analysis.

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.

-

A p-value of less than 0.05 is typically considered statistically significant.

-

Conclusion and Future Directions

While specific data on this compound is not currently in the public domain, the established frameworks for T2DM drug discovery provide a clear path for its evaluation. Future research should aim to elucidate its precise mechanism of action, complete rigorous preclinical safety and efficacy testing, and progress through phased clinical trials. The scientific community awaits the publication of data on this compound to understand its potential contribution to the management of type 2 diabetes.

BI-2081: A Potential Therapeutic Agent for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-2081 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1] Its activation by medium to long-chain fatty acids leads to an increase in intracellular calcium, ultimately enhancing insulin release in a glucose-dependent manner. This mechanism makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as it offers the potential for glucose-lowering effects with a reduced risk of hypoglycemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action: The GPR40 Signaling Pathway

This compound exerts its therapeutic effect by modulating the GPR40 signaling cascade. As a partial agonist, it binds to and activates GPR40, which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. This initiates a downstream signaling cascade that results in the potentiation of insulin secretion from pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its in vitro and in vivo activities.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 4 nM | Human | IPOne Assay | [1] |

| Ki | 23 nM | Human | Biochemical Assay | [1] |

Table 1: In Vitro Activity of this compound

| Route of Administration | Dose | Outcome | Animal Model | Reference |

| Oral | 10 mg/kg | Strong glucose lowering effect and increase in plasma insulin | Male Zucker diabetic fatty (ZDF) rats | [1] |

| Intravenous | 1 mg/kg | High bioavailability | Male Zucker diabetic fatty (ZDF) rats | [1] |

Table 2: In Vivo Activity of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's therapeutic potential.

In Vitro Assays

1. IP-One HTRF Assay for Gq-Coupled GPCR Activation

This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, providing a robust measure of Gq-coupled receptor activation.

Protocol:

-

Cell Preparation:

-

Culture cells stably or transiently expressing human GPR40 in a suitable medium.

-

Seed the cells into a 96-well or 384-well white plate at an appropriate density and incubate overnight.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

Remove the culture medium from the cells.

-

Add the stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.

-

Add the this compound dilutions to the respective wells and incubate for the desired time (e.g., 60 minutes) at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the IP-One HTRF assay kit.

-

Add the HTRF reagents: IP1-d2 (acceptor) and anti-IP1-cryptate (donor).

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

The HTRF ratio (665/620) is inversely proportional to the amount of IP1 produced.

-

2. Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This assay measures the ability of a compound to potentiate glucose-stimulated insulin secretion from isolated pancreatic islets.

Protocol:

-

Islet Isolation:

-

Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.

-

Culture the isolated islets overnight to allow for recovery.

-

-

GSIS Assay:

-

Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well of a 96-well plate).

-

Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with or without different concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

-

In Vivo Assay

Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

The OGTT is a standard method to evaluate the effect of a therapeutic agent on glucose disposal in an in vivo setting.

Protocol:

-

Animal Model:

-

Use a relevant diabetic rat model, such as the Zucker diabetic fatty (ZDF) rat or a high-fat diet/streptozotocin-induced diabetic rat model.

-

-

Procedure:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

Record the body weight of each animal.

-

Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.

-

Administer this compound (e.g., 10 mg/kg) or the vehicle control orally via gavage.

-

After a specific pre-treatment period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

-

Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Measure the blood glucose concentration in each sample using a glucometer.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

-

Conclusion

This compound is a promising therapeutic agent for the treatment of type 2 diabetes due to its potent and selective partial agonism of GPR40. Its mechanism of action, centered on the glucose-dependent potentiation of insulin secretion, offers a favorable safety profile with a reduced risk of hypoglycemia. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other GPR40 agonists. Continued investigation into its long-term efficacy and safety is warranted to advance this promising therapeutic strategy.

References

Preclinical Profile of BI-2081: A GPR40 Partial Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][4] Activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists leads to the potentiation of insulin release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes with a low intrinsic risk of hypoglycemia.[1][4] This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.

Core Data Summary

In Vitro Pharmacology

This compound demonstrates high potency as a partial agonist for the human GPR40 receptor. Its activity has been characterized in cellular assays measuring the accumulation of inositol (B14025) monophosphate (IP1), a downstream second messenger of Gαq signaling. A structurally related compound, BI-0340, which has significantly lower potency, serves as a suitable negative control for in vitro and in vivo studies.[1]

| Parameter | Human GPR40 | Species | Assay Type | Notes |

| EC50 | 3-5 nM[1] (4 nM reported elsewhere[2][3][5]) | Human | IPOne Assay | Partial agonist activity. |

| Plasma Shift (4.5% HSA) | 4-fold | Human | IPOne Assay | Indicates a moderate effect of plasma protein binding on in vitro potency.[1] |

| Negative Control (BI-0340) EC50 | 1230 nM | Human | IPOne Assay | >200-fold less potent than this compound.[1] |

In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats

Studies in male Zucker diabetic fatty (ZDF) rats, a well-established animal model of type 2 diabetes, have demonstrated the glucose-lowering efficacy of this compound.

| Study Type | Model | Dose | Key Findings |

| Acute Oral Glucose Tolerance Test (oGTT) | Male ZDF Rats | ED50 = 0.7 mg/kg; ED100 ≈ 10 mg/kg | - 71% reduction in glucose AUC0-180 min.[1]- Increased plasma insulin levels.[1] |

| Subchronic 30-Day Study | Male ZDF Rats | 10 mg/kg b.i.d. | - Significant reduction in HbA1c (Δ = -1.8%).[1]- Lowered plasma lipids: total cholesterol (↓39%), triglycerides (↓25%), free fatty acids (↓34%).[1]- 14% reduction in body weight without affecting food consumption.[1] |

| Hypoglycemia Risk Assessment | Normal Fasting Rats | Not specified | No significant difference in glucose levels compared to control, supporting a low risk of hypoglycemia.[1] |

Pharmacokinetics and Selectivity

This compound exhibits a favorable pharmacokinetic profile in rats, supporting its oral administration.[1]

| Parameter | Species | Value/Observation | Notes |

| Bioavailability | Rat | High | Supports oral application.[1] |

| Permeability | Not specified | Good | [1] |

| Plasma Protein Binding | Not specified | High | [1] |

| Metabolic Stability | Human and Rat Microsomes | High | [1] |

| Metabolic Stability | Hepatocytes | Lower | This in vitro finding did not correlate with the low in vivo clearance observed in rats.[1] |

| In Vivo Clearance | Rat | Low | [1] |

| Selectivity | Assorted | Assessed against Eurofins Safety Panel 44™. Showed affinity for adrenergic α2A (Ki = 1.3 µM), histamine (B1213489) H1 (Ki = 3.1 µM), CysLT1 (69% inhibition @ 10 µM), and thyroid hormone receptor (rat, Ki = 3.5 µM).[1] | The negative control BI-0340 showed >50% inhibition for the glucocorticoid receptor at 10 µM.[1] |

Signaling Pathway and Mechanism of Action

This compound acts as a partial agonist at the GPR40 receptor. GPR40 is a G protein-coupled receptor that primarily signals through the Gαq subunit.[1] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][4] In pancreatic β-cells, this rise in intracellular Ca2+, in the presence of elevated glucose levels, potentiates the secretion of insulin.[1][4]

Experimental Protocols

In Vitro Potency: IPOne Assay

This assay quantifies the functional activity of this compound by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling cascade.

-

Cell Line: 1321N1 cells stably expressing the human GPR40 receptor.[1]

-

Principle: GPR40 activation by an agonist leads to the activation of phospholipase C and the production of IP3, which is rapidly metabolized to IP2, IP1, and inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The accumulated IP1 is then detected by a competitive immunoassay (Homogeneous Time Resolved Fluorescence - HTRF).

-

General Protocol:

-

Cell Preparation: 1321N1-hGPR40 cells are cultured and harvested.

-

Stimulation: Cells are incubated in a stimulation buffer containing LiCl and varying concentrations of this compound or the negative control BI-0340.[1]

-

Lysis and Detection: After the stimulation period, cells are lysed, and the accumulated IP1 is measured by adding HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

-

Data Analysis: The HTRF signal is measured, and the ratio of fluorescence at two different wavelengths is calculated. The data are then plotted against the agonist concentration to determine the EC50 value.

-

-

Note: Specific details regarding cell preparation and the composition of the LiCl-containing stimulation buffer are available upon request from the source provider.[1]

In Vivo Efficacy: Oral Glucose Tolerance Test (oGTT)

This study was performed to assess the acute glucose-lowering effect of this compound in a diabetic animal model.

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats.[1]

-

General Protocol:

-

Acclimatization and Fasting: Animals are acclimatized to the facility conditions and then fasted overnight prior to the experiment.

-

Compound Administration: A single dose of this compound (at varying concentrations to determine the dose-response) or vehicle is administered orally.

-

Glucose Challenge: After a specified time following compound administration, a bolus of glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (pre-glucose challenge) and at various time points (e.g., 15, 30, 60, 120, 180 minutes) post-glucose challenge.

-

Analysis: Plasma glucose and insulin concentrations are measured for each sample. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

-

-

Note: The exact fasting duration, time between compound and glucose administration, and specific doses used to calculate the ED50 were not detailed in the provided sources.

Safety and Toxicology

Chronic (4-week) treatment with this compound in rats and dogs was reported to induce bile acid synthesis, specifically of 7α-Hydroxy-3-oxo-4-cholestenoic acid.[4][6] This was correlated with an increase in blood levels of liver enzymes, including AST, ALT, and alkaline phosphatase (ALP).[4][6] It is important to note that development of this compound was terminated before Phase I trials.[7]

Conclusion

This compound is a potent partial GPR40 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. It effectively lowers blood glucose in a glucose-dependent manner, reduces HbA1c, and has beneficial effects on plasma lipids and body weight in ZDF rats.[1] Its mechanism of action via the Gαq-PLC-IP3 pathway is well-characterized.[1] While the compound exhibits a good oral pharmacokinetic profile, findings from chronic toxicology studies regarding liver enzyme elevations associated with bile acid synthesis are important considerations.[1][4][6] The data presented herein provide a valuable technical resource for researchers investigating GPR40 agonism as a therapeutic strategy for metabolic diseases.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 7. Introduction [frontiersin.org]

Methodological & Application

Application Notes and Protocols for BI-2081 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-2081 is a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2] Upon activation by medium to long-chain fatty acids or synthetic agonists like this compound, GPR40 primarily couples to the Gαq subunit of heterotrimeric G proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i), a key second messenger in insulin secretion.[2][3] Some synthetic GPR40 agonists have also been shown to signal through the Gαs subunit, leading to the accumulation of cyclic AMP (cAMP).[1][4]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound on its target, GPR40.

Data Presentation

The following table summarizes the key pharmacological parameters of this compound.

| Parameter | Value | Receptor | Assay Type |

| EC50 | 4 nM | GPR40 (FFAR1) | Functional Agonist Assay |

| Ki | 23 nM | GPR40 (FFAR1) | Radioligand Binding Assay |

| Cellular EC50 | 3 - 5 nM | GPR40 (FFAR1) | IPOne Assay |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by this compound through GPR40.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing human GPR40.

-

Radioligand (e.g., [3H]AMG 837 or another suitable GPR40 ligand).[5]

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of a non-radiolabeled GPR40 ligand (for non-specific binding).

-

50 µL of the this compound dilution series.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd).

-

100 µL of GPR40 membrane preparation (protein concentration to be optimized, typically 5-20 µ g/well ).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold Wash Buffer.

-

Dry the filters, and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of GPR40 by this compound.

Materials:

-

HEK293 or CHO cells stably or transiently expressing human GPR40.

-

Cell culture medium (e.g., DMEM or Ham's F-12) with appropriate supplements.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

-

Probenecid (optional, to prevent dye leakage).

-

This compound.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Seed the GPR40-expressing cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.

-

Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer according to the manufacturer's instructions. Probenecid can be included in this solution.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Place the cell plate in the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the this compound dilutions to the wells.

-

Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.

-

Analyze the data by calculating the peak fluorescence response over baseline.

-

Generate a dose-response curve and determine the EC50 value of this compound.

IPOne HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.

Materials:

-

Cells expressing human GPR40 (e.g., CHO-K1, 1321N1).

-

Cell culture medium.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and stimulation buffer).

-

This compound.

-

White 384-well low volume microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Seed the GPR40-expressing cells into a 384-well plate (typically 10,000-20,000 cells/well) and allow them to adhere overnight.[7]

-

Prepare serial dilutions of this compound in the stimulation buffer provided with the kit.

-

Carefully remove the culture medium from the wells.

-

Add the this compound dilutions to the cells.

-

Add the IP1-d2 conjugate to all wells.

-

Add the Eu-cryptate labeled anti-IP1 antibody to all wells.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Measure the time-resolved fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.

-

Calculate the 665/620 nm ratio and normalize the data.

-

Generate a dose-response curve and determine the EC50 value for this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the described in vitro assays.

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for BI-2081 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent and selective partial agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[2] Activation of GPR40 by agonists like this compound leads to the potentiation of insulin release in a glucose-dependent manner, making it a valuable tool for research in type 2 diabetes and metabolic diseases. These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in relevant cellular assays.

Mechanism of Action

This compound acts as a partial agonist at the GPR40 receptor. Upon binding, it activates the Gαq signaling pathway, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Compound Information and Preparation

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Target | GPR40 / FFAR1 (Partial Agonist) | [1] |

| EC50 (IPOne Assay) | 3-5 nM | |

| Negative Control | BI-0340 | |

| Molecular Weight | 534.62 g/mol | |

| Solubility | Soluble in DMSO | |

| Storage | Store stock solutions at -20°C or -80°C |

Preparation of Stock and Working Solutions:

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.35 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. A recommended starting concentration for in vitro assays is around 200 nM. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Recommended Cell Lines

The following pancreatic β-cell lines endogenously express GPR40 and are suitable for studying the effects of this compound:

-

INS-1E (Rat Insulinoma): A well-characterized cell line that exhibits a robust glucose-stimulated insulin secretion response.[3][4][5]

-

MIN6 (Mouse Insulinoma): Another widely used pancreatic β-cell line that responds to glucose and other secretagogues.[6][7]

-

β-TC-3 (Mouse Insulinoma): A suitable alternative for studying insulin secretion.[2]

-

HIT-T15 (Hamster Insulinoma): A cell line that can be used to investigate β-cell function.[2]

Experimental Protocols

Cell Culture and Maintenance

General Cell Culture Workflow:

Protocol for INS-1E Cells:

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency. Use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

Cell Viability Assay

This assay is crucial to determine the non-toxic concentration range of this compound.

Protocol (MTT Assay):

-

Seeding: Seed INS-1E or MIN6 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Expected Results:

| This compound Concentration | Cell Viability (%) |

| Vehicle (DMSO) | 100 |

| 1 nM | ~100 |

| 10 nM | ~100 |

| 100 nM | ~100 |

| 1 µM | ~95-100 |

| 10 µM | May show slight decrease |

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation by this compound.

Protocol (Fluo-4 AM Assay):

-

Seeding: Seed INS-1E or MIN6 cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye like Fluo-4 AM (2-5 µM) in the assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence microplate reader (Excitation ~490 nm, Emission ~520 nm).

-

Treatment: Add this compound at various concentrations to the wells.

-

Kinetic Measurement: Immediately start recording the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for several minutes to monitor the change in intracellular calcium levels.

-

Analysis: The change in fluorescence intensity over time reflects the calcium influx. The peak fluorescence intensity can be used to generate a dose-response curve.

Expected Results:

| This compound Concentration | Peak Fluorescence (Arbitrary Units) |

| Vehicle (DMSO) | Baseline |

| 1 nM | Slight increase |

| 10 nM | Moderate increase |

| 100 nM | Significant increase |

| 1 µM | Plateau or maximal response |

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a key functional assay to evaluate the effect of this compound on insulin secretion.

GSIS Assay Workflow:

Protocol:

-

Seeding: Seed INS-1E or MIN6 cells in a 24-well plate and grow to 80-90% confluency.

-

Starvation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and incubate for 1-2 hours at 37°C.

-

Pre-incubation: Replace the buffer with fresh low-glucose KRB buffer containing various concentrations of this compound or vehicle control and incubate for 30-60 minutes.

-

Stimulation: Remove the pre-incubation buffer and add KRB buffer containing a high concentration of glucose (e.g., 16.7 mM) with the respective concentrations of this compound or vehicle. Incubate for 1-2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the concentration of insulin in the supernatant using a commercially available Insulin ELISA kit.

-

Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

-

Analysis: Express the results as fold-increase in insulin secretion compared to the high glucose control without this compound.

Expected Results:

| Condition | This compound Concentration | Insulin Secretion (Fold Increase over Basal) |

| Low Glucose (2.8 mM) | 0 | 1.0 |

| High Glucose (16.7 mM) | 0 | 3.0 - 5.0 |

| High Glucose (16.7 mM) | 10 nM | 4.0 - 7.0 |

| High Glucose (16.7 mM) | 100 nM | 6.0 - 10.0 |

| High Glucose (16.7 mM) | 1 µM | 8.0 - 15.0 |

Negative Control Experiments

To ensure that the observed effects are specific to GPR40 activation, it is essential to perform experiments with the negative control compound, BI-0340 . BI-0340 is structurally related to this compound but has a significantly lower potency for GPR40. The same experimental protocols should be followed, substituting this compound with BI-0340 at the same concentrations. The expected outcome is that BI-0340 will not elicit a significant response in the calcium influx and GSIS assays at concentrations where this compound is active.

Troubleshooting

-

Low Cell Viability:

-

Check for DMSO toxicity; ensure the final concentration is ≤ 0.1%.

-

Test a wider range of lower concentrations of this compound.

-

Ensure proper cell handling and sterile techniques.

-

-

No Response in Functional Assays:

-

Confirm GPR40 expression in the cell line used.

-

Verify the activity of the this compound compound; use a fresh aliquot.

-

Optimize the assay conditions (e.g., glucose concentrations, incubation times).

-

-

High Background in Assays:

-

Ensure thorough washing steps in the calcium and GSIS assays.

-

Check for interference from the cell culture medium or assay buffers.

-

Run appropriate controls, including a no-cell control.

-

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of GPR40 in cellular physiology and its potential as a therapeutic target.

References

- 1. eubopen.org [eubopen.org]

- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

- 4. ejhl.org [ejhl.org]

- 5. US20100184039A1 - Methods and compositions relating to labeled rna molecules that reduce gene expression - Google Patents [patents.google.com]

- 6. Upstream cell culture process characterization and in-process control strategy development at pandemic speed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and preclinical targeted alpha therapy of human prostate cancer with Bi-213 labeled J591 antibody against the prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BI-2081 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS). Activation of GPR40 by agonists like this compound enhances insulin release in the presence of elevated glucose levels, making it a promising therapeutic target for type 2 diabetes. Preclinical studies have indicated that this compound effectively reduces plasma glucose concentrations in animal models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat. Furthermore, it exhibits a favorable in vivo pharmacokinetic (PK) profile with high oral bioavailability in rats.

These application notes provide a summary of the available in vivo data and generalized protocols for conducting preclinical studies with this compound. A key tool for in vivo studies is the structurally related compound BI-0340, which has significantly lower potency on GPR40 and can serve as a valuable negative control.

Quantitative Data Summary

While specific quantitative in vivo dosage and pharmacokinetic data for this compound are not publicly available, the following table summarizes the key in vitro and qualitative in vivo findings. This table will be updated as more specific data becomes available.

| Parameter | Value/Observation | Animal Model | Source |

| In Vitro Potency (EC50) | 4 nM | - | Publicly available data |

| In Vivo Efficacy | Reduces plasma glucose concentration | Zucker diabetic fatty (ZDF) rats | Boehringer Ingelheim opnMe |

| Pharmacokinetics (Qualitative) | Good in vivo PK profile, High oral bioavailability | Rats | Boehringer Ingelheim opnMe |

| Negative Control | BI-0340 (structurally related, >200-fold less potent) | - | Boehringer Ingelheim opnMe |

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound based on standard practices for GPR40 agonists in rodent models of type 2 diabetes. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Sterile water or saline

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals.

-

Prepare the vehicle solution. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously until fully dissolved.

-

Triturate the this compound powder. If starting with a powder, use a mortar and pestle to grind it into a fine, uniform powder.

-

Create a slurry. Add a small amount of the vehicle to the this compound powder and mix to form a smooth paste. This prevents clumping.

-

Gradually add the remaining vehicle to the slurry while continuously stirring with a magnetic stirrer.

-

Ensure complete suspension. Continue stirring for at least 30 minutes to ensure a homogenous suspension. If necessary, use a homogenizer to reduce particle size and improve suspension.

-

Adjust pH if necessary. Check the pH of the final formulation and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if needed.

-

Store appropriately. Store the formulation at 2-8°C and protect from light. Before each use, allow the suspension to reach room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Diabetic Rodent Model (e.g., ZDF Rats)

Objective: To evaluate the glucose-lowering efficacy of this compound in a relevant animal model of type 2 diabetes.

Animal Model:

-

Male Zucker diabetic fatty (ZDF) rats or other appropriate diabetic models (e.g., db/db mice).

-

Age-matched lean littermates should be used as controls.

-

Animals should be acclimated for at least one week before the study.

Experimental Design:

-

Groups:

-

Vehicle control (receiving the formulation vehicle only)

-

This compound treatment group(s) (e.g., low, medium, and high doses)

-

(Optional) BI-0340 negative control group

-

(Optional) Positive control group (e.g., a clinically used anti-diabetic drug)

-

-

Dosing: Administer this compound or vehicle orally via gavage once or twice daily for a specified period (e.g., 1-4 weeks).

-

Monitoring:

-

Monitor body weight, food, and water intake daily.

-

Measure non-fasted blood glucose levels regularly (e.g., 2-3 times per week) from the tail vein using a glucometer.

-

Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

-

Procedure:

-

Baseline measurements: Before starting the treatment, record baseline body weight and blood glucose levels for all animals.

-

Drug administration: Administer the prepared this compound formulation, vehicle, or control compounds orally at the designated times.

-

Regular monitoring: Throughout the study, monitor the health of the animals and record the specified parameters.

-

Oral Glucose Tolerance Test (OGTT): a. Fast the animals overnight (approximately 16 hours) with free access to water. b. Administer the final dose of this compound or vehicle. c. After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally. d. Collect blood samples from the tail vein at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. e. Measure blood glucose levels for each sample.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the OGTT data.

-

Compare the changes in blood glucose, body weight, and other parameters between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

-

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Animal Model:

-

Male Sprague-Dawley or Wistar rats.

Experimental Design:

-

Dosing: Administer a single oral dose of this compound.

-

Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

Procedure:

-

Dose administration: Administer a single oral dose of the this compound formulation to the rats.

-

Blood collection: At each time point, collect a small volume of blood into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma separation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Oral bioavailability (F%) (requires data from an intravenous administration group).

-

Visualizations

Signaling Pathway of GPR40 Activation

Application Notes and Protocols for BI-2081, a GPR40 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] With an EC50 of 4 nM, this compound stimulates glucose-dependent insulin (B600854) secretion, making it a valuable research tool for metabolic diseases, particularly type 2 diabetes.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3][4] Its activation by agonists like this compound initiates a signaling cascade that enhances the release of insulin only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[3][5] This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for relevant in vitro and in vivo assays.

Chemical Properties and Solubility

While specific quantitative solubility data for this compound is not extensively published, its properties as a research chemical suggest a general solubility profile. The compound is a crystalline solid at room temperature.

Storage and Stability:

For long-term storage, this compound powder should be kept at -20°C for up to two years.[2] Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) can be stored at 4°C for up to two weeks or at -80°C for up to six months.[2]

General Solubility Profile:

Based on information from chemical suppliers and the nature of similar small molecules, the following solubility characteristics can be expected:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for creating stock solutions. |

| Ethanol | Likely Soluble | Often used as a co-solvent in formulations. |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution in aqueous media is not recommended. Dilution from a DMSO stock is necessary. |

Protocol for Determining Solubility:

To obtain precise quantitative solubility, a shake-flask method or a high-throughput solubility assay using a filter plate is recommended.

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Preparation of this compound Solutions

1. Preparation of Stock Solutions:

For most in vitro and in vivo applications, a concentrated stock solution of this compound in DMSO is recommended.

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Protocol:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

2. Preparation of Working Solutions for In Vitro Assays:

Working solutions for cell-based assays are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.

-

Protocol:

-

Thaw an aliquot of the this compound DMSO stock solution.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

-

3. Formulation for In Vivo Oral Administration (Rodent Models):

For oral gavage studies in rodents, this compound can be formulated as a suspension.

-

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in water, or 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)

-

-

Protocol:

-

Weigh the required amount of this compound.

-

Prepare the vehicle solution.

-

Create a paste by adding a small amount of the vehicle to the this compound powder and triturating.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.

-

The suspension should be prepared fresh on the day of the experiment and kept under constant agitation to ensure uniform dosing.

-

Signaling Pathway of this compound

This compound, as a GPR40 agonist, activates a well-characterized signaling pathway in pancreatic β-cells.

Upon binding of this compound to GPR40, the receptor couples to and activates the Gαq subunit of the heterotrimeric G protein.[5] Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3] The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers the exocytosis of insulin-containing granules from the β-cell, but only when glucose levels are elevated.[3]

Experimental Protocols

1. In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate insulin secretion from pancreatic islets or insulin-secreting cell lines (e.g., MIN6, INS-1) in response to high glucose.

-

Materials:

-

Isolated pancreatic islets or insulin-secreting cells

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

-

Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

-

This compound stock solution in DMSO

-

Insulin ELISA kit

-

-

Protocol:

-

Islet/Cell Preparation: Culture isolated islets or plate insulin-secreting cells in appropriate culture medium.

-

Pre-incubation: Gently wash the islets/cells with KRBH containing low glucose (2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

-

Stimulation: Replace the pre-incubation buffer with KRBH containing:

-

Low glucose (2.8 mM) + vehicle (DMSO)

-

Low glucose (2.8 mM) + this compound (at desired concentrations)

-

High glucose (16.7 mM) + vehicle (DMSO)

-

High glucose (16.7 mM) + this compound (at desired concentrations)

-

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the secreted insulin to the total insulin content or total protein content of the cells/islets.

-

2. In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of this compound on glucose disposal in vivo.

-

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound formulation (see preparation section)

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

-

Protocol:

-

Fasting: Fast the mice for a defined period (e.g., 6 hours) with free access to water.

-

Baseline Measurement: At t = -60 minutes, take a baseline blood sample from the tail vein to measure basal blood glucose.

-

Drug Administration: Administer this compound or the vehicle control via oral gavage. The typical dose volume is 5-10 mL/kg.

-

Glucose Challenge: At t = 0 minutes (i.e., 60 minutes after drug administration), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measurement: Immediately measure blood glucose levels using a glucometer.

-

Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) for glucose is typically calculated to quantify the overall effect on glucose tolerance.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR40 in metabolic regulation. Proper handling, storage, and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in this document serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

- 1. abmole.com [abmole.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols: Measuring the Effects of BI-2081 on Insulin Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a novel small molecule activator of Transient Receptor Potential Canonical (TRPC) channels 4 and 5. These non-selective cation channels are expressed in pancreatic β-cells and are implicated in the regulation of intracellular calcium homeostasis, a critical factor in insulin (B600854) secretion.[1][2] Understanding the effects of this compound on insulin release is crucial for evaluating its therapeutic potential in metabolic diseases such as type 2 diabetes. These application notes provide detailed protocols for assessing the impact of this compound on glucose-stimulated insulin secretion (GSIS) and intracellular calcium dynamics in pancreatic β-cells.

Postulated Mechanism of Action of this compound

This compound is hypothesized to potentiate glucose-stimulated insulin secretion by activating TRPC4 and TRPC5 channels on the plasma membrane of pancreatic β-cells. This activation leads to an influx of cations, including Ca2+, causing membrane depolarization. This depolarization, in concert with the effects of glucose metabolism, further enhances the opening of voltage-dependent calcium channels (VDCCs), leading to a significant rise in intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i triggers the fusion of insulin-containing granules with the cell membrane and subsequent exocytosis of insulin.

References

Application Notes and Protocols for BI-2081: A GPR40/FFAR1 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2081 is a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin (B600854) secretion.[2] Activation of GPR40 by fatty acids or synthetic agonists like this compound leads to the stimulation of the Gq signaling pathway, resulting in increased intracellular calcium and enhanced insulin release.[2][3][4] This makes GPR40 an attractive therapeutic target for type 2 diabetes. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | 4 nM | IP-One Assay | 1321N1 cells expressing FFAR1 | [1][2] |

| Ki | 23 nM | Radioligand Binding Assay | Membranes from cells overexpressing human GPR40 | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dose | Administration | Effect | Reference |

| Male Zucker diabetic fatty (ZDF) rats | 10 mg/kg | Oral | Strong glucose-lowering effect and increased plasma insulin levels | [2] |

| Male Zucker diabetic fatty (ZDF) rats | 1 mg/kg | Intravenous | Strong glucose-lowering effect and increased plasma insulin levels | [2] |

Signaling Pathway